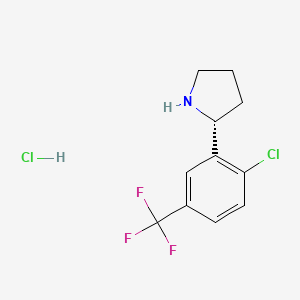

(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

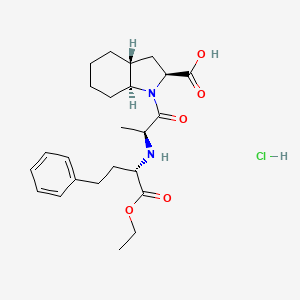

“®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1391519-06-4. It has a molecular weight of 286.12 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a significant area of research . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis

The molecular formula of this compound is C11H12Cl2F3N . The InChI code is 1S/C11H11ClF3N.ClH/c12-9-4-3-7 (11 (13,14)15)6-8 (9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 .Chemical Reactions Analysis

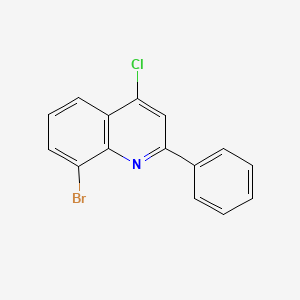

The compound 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 286.12 . The InChI code is 1S/C11H11ClF3N.ClH/c12-9-4-3-7 (11 (13,14)15)6-8 (9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

A study by Kuznecovs et al. (2020) elucidates the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, showcasing the transformation of N-Boc-protected precursors through ozonation and catalytic hydrogenation to form intermediates useful in medicinal chemistry (Kuznecovs et al., 2020). This demonstrates the compound's role in synthesizing pharmacologically active derivatives.

Catalysis and Reaction Optimization

Research by Alexandrova (2014) on tris(1-pyrrolidinyl)phosphine provides insights into synthesizing phosphine derivatives through reactions involving pyrrolidine, indicating potential for catalysis and synthetic applications in organic chemistry (Alexandrova, 2014).

Fluorine-Containing Compounds

Ohkura et al. (2003) describe the synthesis of trifluoromethyl-containing myosmines, highlighting the utility of fluorine-containing pyrrolidine derivatives in the selective formation of diastereomeric structures, which are critical in drug development and synthetic chemistry (Ohkura et al., 2003).

Conformational Studies

Bilska-Markowska et al. (2014) discuss the synthesis and conformational analysis of tri- and tetrafluoropropionamides derived from chiral secondary amines and cyclic pyrrolidine derivatives. This study underscores the importance of pyrrolidine derivatives in understanding the conformational behavior of fluorinated amides, which is crucial in material science and molecular design (Bilska-Markowska et al., 2014).

Applications in Organic Reactions

Singh et al. (2009) explore the synthesis of complexes with seleno and thio derivatives of pyrrolidine, which are used as catalysts for organic reactions. This research points to the compound's versatility in forming complexes that serve as effective catalysts, enhancing reaction efficiencies in organic synthesis (Singh et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines have found significant applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Eigenschaften

IUPAC Name |

(2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIOZGVNMBSEA-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.